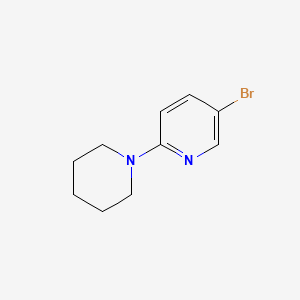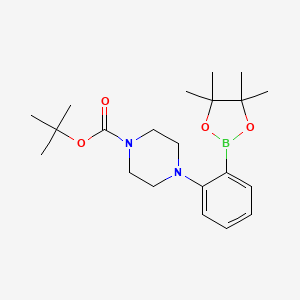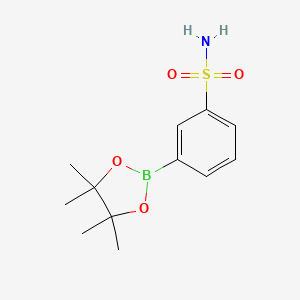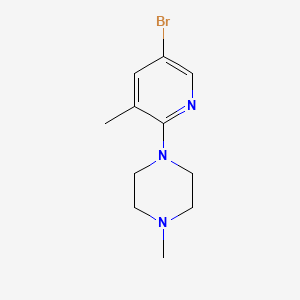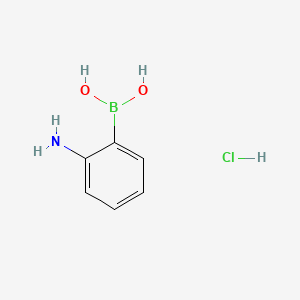
Clorhidrato de 3-(5-Bromo-2-tienil)-1H-pirazol-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C7H7BrClN3S and its molecular weight is 280.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materiales Ópticos No Lineales
Clorhidrato de 3-(5-Bromo-2-tienil)-1H-pirazol-5-amina: se utiliza en el desarrollo de materiales ópticos no lineales (NLO). Estos materiales son cruciales por su alta eficiencia no lineal y respuesta rápida en interruptores electro-ópticos . Desempeñan un papel importante en los dispositivos optoelectrónicos modernos debido a su reducción de la dispersión y alta polarizabilidad, lo que los hace eficientes para aplicaciones ópticas.
Electrónica Orgánica
En el campo de la electrónica orgánica, este compuesto contribuye a la síntesis de materiales semiconductores que exhiben altas susceptibilidades optoelectrónicas, esenciales para crear dispositivos electrónicos eficientes . Sus propiedades estructurales se pueden aprovechar para desarrollar materiales con baja pérdida dieléctrica y estabilidad térmica.
Química Medicinal
Los derivados del compuesto se exploran en química medicinal por sus posibles aplicaciones terapéuticas. Si bien los usos específicos en medicina no se detallan en los resultados de la búsqueda, los compuestos con estructuras similares a menudo se examinan para detectar actividad biológica y podrían servir como compuestos líderes en los procesos de descubrimiento de fármacos .
Ciencia de Materiales
En la ciencia de materiales, This compound participa en el crecimiento de cristales de gran tamaño, particularmente materiales semi-orgánicos, que luego se utilizan para varios análisis ópticos avanzados y estudios mecánicos .
Ciencia Ambiental
Este compuesto también puede encontrar aplicaciones en la ciencia ambiental, particularmente en la síntesis de productos químicos que podrían utilizarse para el monitoreo ambiental o como parte de materiales que ayudan a reducir los contaminantes ambientales. Las aplicaciones exactas en este campo requieren más investigación y exploración .
Sector Energético
En el sector energético, los derivados de este compuesto podrían utilizarse en el desarrollo de materiales para el almacenamiento y la conversión de energía. Sus propiedades estructurales y ópticas podrían ser beneficiosas para crear componentes para células solares u otras tecnologías de energía renovables .
Safety and Hazards
As with any chemical compound, handling “3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S.ClH/c8-6-2-1-5(12-6)4-3-7(9)11-10-4;/h1-3H,(H3,9,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRFERSSWJUGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=NN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)



